

Org-12962 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Org-12962 hydrochloride	
Cat. No.:	B1663714	Get Quote

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Introduction

Org-12962 hydrochloride is a pyridinylpiperazine derivative that has been identified as a potent and selective agonist for the serotonin 5-HT2C receptor.[1] Developed by Organon, it was initially investigated as a potential anxiolytic agent.[1] However, its development for human use was discontinued due to side effects observed in clinical trials, which were attributed to a lack of sufficient selectivity over the 5-HT2A receptor in vivo.[1] Despite its discontinuation for clinical development, Org-12962 hydrochloride remains a valuable tool for researchers studying the pharmacology of the 5-HT2C receptor and its role in various physiological and pathological processes.

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of **Org-12962 hydrochloride**, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties Chemical Structure

The chemical structure of **Org-12962 hydrochloride** is depicted below:

Chemical Name: 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride



IUPAC Name: 1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine;hydrochloride

Physicochemical Properties

A summary of the known physicochemical properties of Org-12962 and its hydrochloride salt is presented in the table below.

Property	Value	Source
Chemical Formula	C10H11CIF3N3 (free base)	[1]
C10H12Cl2F3N3 (hydrochloride salt)		
Molecular Weight	265.66 g/mol (free base)	[1]
302.12 g/mol (hydrochloride salt)		
CAS Number	210821-63-9 (hydrochloride salt)	[1]
Appearance	Solid powder	
Solubility	Soluble in DMSO and water.	_
Storage	Store at 2-8°C for short-term and -20°C for long-term.	-

Note: pKa and detailed solubility data in a range of solvents are not readily available in the public domain.

Pharmacology Mechanism of Action

Org-12962 is a potent agonist at the 5-HT2C receptor.[1] The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium



(Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

Receptor Selectivity and Potency

Org-12962 exhibits selectivity for the 5-HT2C receptor over other 5-HT2 receptor subtypes, although it also possesses activity at 5-HT2A and 5-HT2B receptors. The functional potency of Org-12962 at human recombinant 5-HT2 receptors has been characterized using a fluorometric imaging plate reader (FLIPR) to measure agonist-induced increases in intracellular calcium in CHO-K1 cells.

Receptor Subtype	pEC50
5-HT2C	7.01
5-HT2A	6.38
5-HT2B	6.28

Data from Porter et al., 1999.[1] pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Note: A comprehensive receptor binding profile with Ki values for a wide range of receptors is not publicly available.

Pharmacokinetics

Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of **Org-12962 hydrochloride** are not available in the published literature.

Experimental Protocols

The following sections provide an overview of methodologies relevant to the study of **Org-12962 hydrochloride**. These are intended as a guide and may require optimization for specific experimental setups.

In Vitro Functional Assay: Calcium Mobilization



This protocol is based on the methodology used to determine the functional potency of Org-12962.

Objective: To measure the ability of Org-12962 to stimulate calcium mobilization in cells expressing 5-HT2C receptors.

Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2C receptor are cultured in appropriate media.
- Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
- Dye Loading: The growth medium is removed, and the cells are incubated with a calciumsensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) at 37°C.
- Compound Preparation: A stock solution of Org-12962 hydrochloride is prepared in a suitable solvent (e.g., DMSO or water) and then serially diluted to the desired concentrations in the assay buffer.
- FLIPR Assay: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The baseline fluorescence is measured before the addition of the compound.
- Compound Addition: The various concentrations of Org-12962 are automatically added to the wells.
- Data Acquisition: The fluorescence intensity is measured immediately after compound addition and for a set period to capture the peak response.
- Data Analysis: The change in fluorescence intensity is used to determine the concentrationresponse curve, from which the EC50 and pEC50 values can be calculated.

In Vivo Behavioral Assay: Elevated Plus Maze

This protocol is a general guideline for assessing the anxiolytic-like effects of compounds like Org-12962 in rodents.



Objective: To evaluate the effect of Org-12962 on anxiety-like behavior in rats or mice.

Methodology:

- Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
- Animals: Male rats or mice are typically used. They should be habituated to the testing room for at least one hour before the experiment.
- Drug Administration: **Org-12962 hydrochloride** is dissolved in a suitable vehicle (e.g., 0.9% saline). The animals are administered the compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a specific time before testing.
- Testing Procedure: Each animal is placed in the center of the maze, facing an open arm. The behavior of the animal is recorded for a set duration (typically 5 minutes) using a video camera.
- Behavioral Measures: The primary measures of anxiety are the time spent in the open arms
 and the number of entries into the open arms. An increase in these parameters is indicative
 of an anxiolytic-like effect. Other measures such as total arm entries and time in the closed
 arms can also be recorded to assess general locomotor activity.
- Data Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of Org-12962 with the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams Org-12962 Signaling Pathway



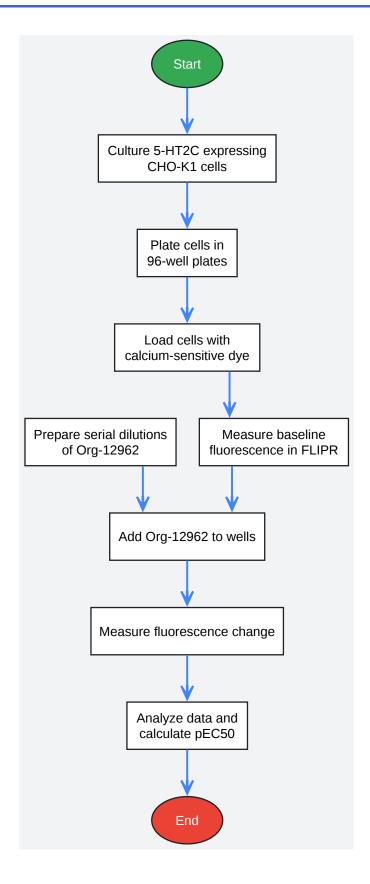


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Caption: 5-HT2C receptor signaling pathway activated by Org-12962.

In Vitro Functional Assay Workflow



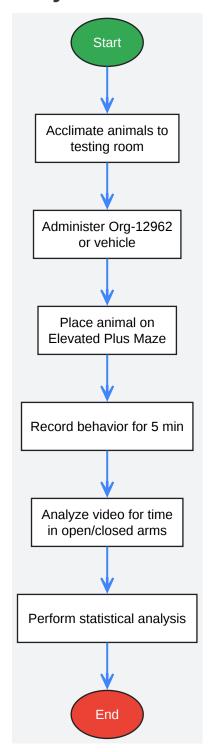


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Caption: Workflow for in vitro calcium mobilization assay.



In Vivo Behavioral Assay Workflow



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Caption: Workflow for in vivo elevated plus maze test.



Conclusion

Org-12962 hydrochloride is a well-characterized 5-HT2C receptor agonist that serves as a valuable research tool. While its clinical development was halted, its utility in preclinical studies for elucidating the roles of the 5-HT2C receptor in the central nervous system remains significant. This guide provides a summary of the available technical information to aid researchers in their study of this compound. Further investigation into its detailed synthesis, comprehensive selectivity profiling, and pharmacokinetic properties would be beneficial to the scientific community.

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References

- 1. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells PubMed [pubmed.ncbi.nlm.nih.gov]
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